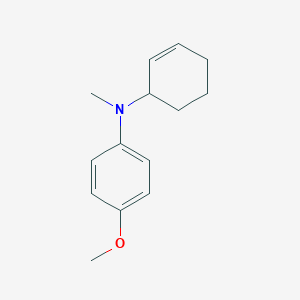
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide: is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalene-2-carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoyl chloride with 2-(pyrrolidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthalene-2-carboxamide moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Alcohol derivatives of the naphthalene-2-carboxamide moiety.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: The compound is studied for its potential as a ligand in biochemical assays, where it can interact with specific proteins or enzymes, aiding in the understanding of biological pathways .
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antimicrobial or anticancer agent .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mecanismo De Acción
The mechanism by which N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide exerts its effects is primarily through its interaction with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- N-(2-naphthyl)pyrrolidine-2-carboxamide
- N-(2-pyrrolidin-1-ylphenyl)benzamide
- N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide
Comparison: N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide is unique due to the presence of both the pyrrolidine and naphthalene moieties, which confer distinct structural and electronic properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain biological targets or possess unique reactivity in chemical transformations .
Propiedades
Número CAS |
532953-69-8 |
|---|---|
Fórmula molecular |
C21H20N2O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O/c24-21(18-12-11-16-7-1-2-8-17(16)15-18)22-19-9-3-4-10-20(19)23-13-5-6-14-23/h1-4,7-12,15H,5-6,13-14H2,(H,22,24) |
Clave InChI |
CGVSQDRPHOCWHN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
Solubilidad |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)


![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)


![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)
